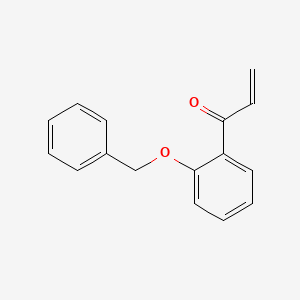

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2-phenylmethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMFJYDVQQPGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties. It has shown activity against various bacterial and fungal strains.

Medicine: Explored for its potential as an anti-inflammatory and antioxidant agent. It is also studied for its role in inhibiting certain enzymes and pathways involved in disease progression.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in cellular processes. For example, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response. It may also induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases.

Comparison with Similar Compounds

Anticancer Activity

- Chlorinated Derivatives : Compounds like (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit IC₅₀ values <10 µM against HCT-116 colon cancer cells, attributed to nitro and chloro groups enhancing DNA intercalation .

- Methoxy-Substituted Chalcones : Derivatives with 2,4,6-trimethoxyphenyl groups (e.g., compound A2 ) show moderate cytotoxicity (IC₅₀: 15–25 µM) via tubulin polymerization inhibition.

Antioxidant Activity

- Hydroxyl vs. Methoxy Groups: (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one demonstrates superior DPPH radical scavenging (IC₅₀: 8.7 µM) compared to methoxy-substituted analogs (IC₅₀: >50 µM), highlighting the role of phenolic hydroxyl groups .

Antibacterial and Antifungal Activity

- Thiophene-Containing Chalcones : (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one shows MIC values of 2 µg/mL against Staphylococcus aureus due to thiophene’s electron-withdrawing effects .

- Triazine Hybrids : Chalcones conjugated with 1,2,4-triazine moieties (e.g., compound 4a ) inhibit E. coli (MIC: 4 µg/mL) by disrupting cell wall synthesis.

Biological Activity

1-(2-Phenylmethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one is . Its structure consists of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system, which is characteristic of chalcones. This structural feature is crucial for its biological activity, enabling interactions with various biological targets.

Structural Features

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| Functional Groups | Carbonyl (C=O), Ether (C-O-C) |

| Classification | Chalcone |

Antioxidant Activity

Research indicates that 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one exhibits significant antioxidant activity . This property has been quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the compound's ability to scavenge free radicals.

DPPH Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 30 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 25 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 20 | Inhibition of NF-kB signaling pathway |

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this chalcone has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one are multifaceted:

- Antioxidant Mechanism : The compound scavenges free radicals, reducing oxidative stress in cells.

- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Anti-inflammatory Pathways : By inhibiting NF-kB and COX-2 expression, it reduces inflammation.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Phenylmethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like this compound. For example, analogous chalcones are synthesized by reacting substituted acetophenones with benzaldehydes under basic conditions (e.g., NaOH/ethanol) . Key parameters to optimize include:

- Molar ratios : A 1:1.2 ratio of ketone to aldehyde improves yield.

- Catalyst : Use 40% NaOH in ethanol for efficient enolate formation.

- Temperature : Reactions at 25–30°C minimize side products like dihydrochalcones.

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) is recommended.

Q. What spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

- FT-IR : Confirm the α,β-unsaturated ketone via C=O stretch (~1650 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).

- NMR :

- ¹H NMR : The enone system shows two doublets (δ 6.8–7.8 ppm, J = 15–16 Hz) for trans-vinylic protons. Methoxy groups (if present) appear as singlets at δ ~3.8 ppm .

- ¹³C NMR : Carbonyl carbons resonate at δ ~190 ppm, while vinylic carbons appear at δ ~120–140 ppm.

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in phenolic derivatives) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural analysis?

Discrepancies often arise from polymorphism, solvent effects, or dynamic equilibria. For example:

- Tautomerism : Keto-enol tautomerism in prochiral enones can lead to split NMR signals. Use low-temperature NMR or DFT calculations to identify dominant tautomers .

- Crystal packing : XRD may reveal unexpected conformations due to lattice forces. Compare experimental data with computational models (e.g., Gaussian or ORCA software) to distinguish intrinsic vs. packing-driven geometries .

- Dynamic effects : Variable-temperature NMR or NOESY can probe conformational flexibility in solution .

Q. What experimental design considerations are critical for stability studies of this compound under varying conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, methoxy-substituted chalcones degrade above 200°C .

- Photostability : UV-Vis spectroscopy under controlled light exposure identifies photodegradation products. Use amber vials to minimize light-induced isomerization .

- Solvent compatibility : Test solubility in polar (DMSO, methanol) and non-polar (toluene) solvents. Precipitation in aqueous buffers may indicate pH-dependent stability .

Q. How can researchers evaluate the non-linear optical (NLO) potential of this compound?

- Hyperpolarizability measurements : Use Kurtz-Perry powder tests or electric-field-induced second-harmonic generation (EFISH) to estimate first hyperpolarizability (β).

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge-transfer interactions and β values. High electron-donating groups (e.g., methoxy) enhance NLO activity .

- Crystal engineering : Design derivatives with extended π-conjugation (e.g., nitro or amino substituents) to amplify intramolecular charge transfer .

Methodological Challenges & Solutions

Q. How can researchers address low yields or side-product formation during synthesis?

- Side reactions : Dihydrochalcone formation is common. Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC.

- Catalyst optimization : Replace NaOH with KOH or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 24 hr) and improves yield by 20–30% .

Q. What strategies validate the biological activity of this compound in mechanistic studies?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based assays. Chalcone derivatives often show IC₅₀ values in the micromolar range .

- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., cyclooxygenase-2).

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.